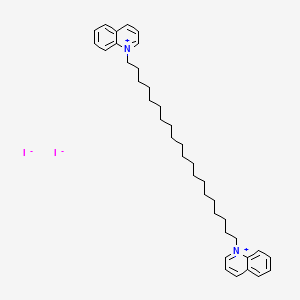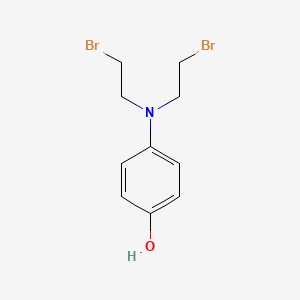
Phenol, p-(bis(2-bromoethyl)amino)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[Bis(2-bromoethyl)amino]phenol is an organic compound with the molecular formula C10H13Br2NO and a molecular weight of 323.024 g/mol . This compound is characterized by the presence of a phenol group substituted with a bis(2-bromoethyl)amino group. It is used in various chemical and industrial applications due to its unique reactivity and properties.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-[bis(2-bromoethyl)amino]phenol typically involves the reaction of 4-aminophenol with 2-bromoethanol in the presence of a suitable catalyst. The reaction proceeds through the formation of an intermediate, which is then brominated to yield the final product .
Industrial Production Methods: In industrial settings, the production of 4-[bis(2-bromoethyl)amino]phenol is carried out in large-scale reactors under controlled conditions. The process involves the use of high-purity reagents and catalysts to ensure the consistency and quality of the final product .
化学反応の分析
Types of Reactions: 4-[Bis(2-bromoethyl)amino]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The bromine atoms can be substituted with other nucleophiles, such as hydroxyl or amino groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or ammonia.
Major Products Formed:
Oxidation: Quinones and related compounds.
Reduction: Amines and related derivatives.
Substitution: Various substituted phenols and amines.
科学的研究の応用
4-[Bis(2-bromoethyl)amino]phenol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Employed in the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the manufacture of dyes, polymers, and other industrial products.
作用機序
The mechanism of action of 4-[bis(2-bromoethyl)amino]phenol involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to alterations in their activity. This interaction is mediated through the bromine atoms, which act as electrophilic centers .
類似化合物との比較
- 4-[Bis(2-chloroethyl)amino]phenol
- 4-[Bis(2-iodoethyl)amino]phenol
- 4-[Bis(2-fluoroethyl)amino]phenol
Comparison: 4-[Bis(2-bromoethyl)amino]phenol is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, iodo, and fluoro analogs. The bromine atoms make the compound more reactive in nucleophilic substitution reactions and provide different electronic effects .
特性
CAS番号 |
21667-05-0 |
|---|---|
分子式 |
C10H13Br2NO |
分子量 |
323.02 g/mol |
IUPAC名 |
4-[bis(2-bromoethyl)amino]phenol |
InChI |
InChI=1S/C10H13Br2NO/c11-5-7-13(8-6-12)9-1-3-10(14)4-2-9/h1-4,14H,5-8H2 |
InChIキー |
SVMALHWUCBPBFC-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=CC=C1N(CCBr)CCBr)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


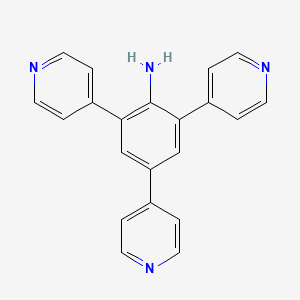
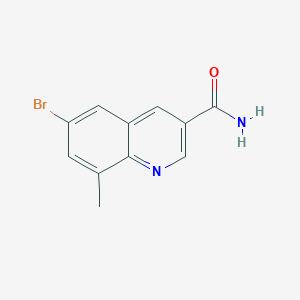
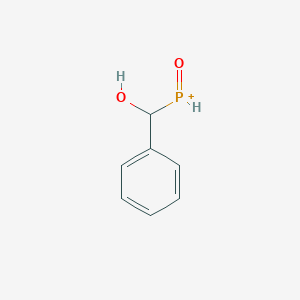
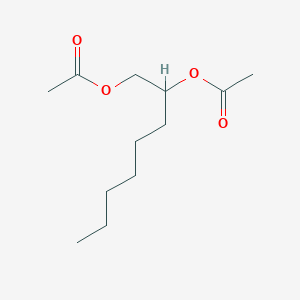
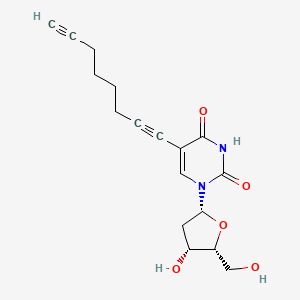
![Trisodium 3-[[4-[[[[2-methoxy-4-[(3-sulphonatophenyl)azo]phenyl]amino]carbonyl]amino]-o-tolyl]azo]naphthalene-1,5-disulphonate](/img/structure/B13747249.png)
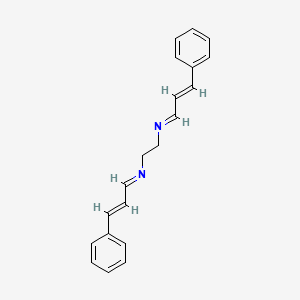
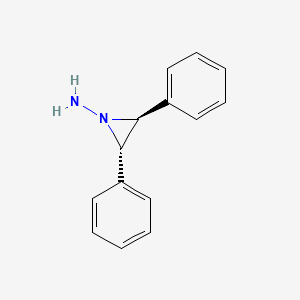
![2-[2-(2-methoxyphenoxy)acetyl]oxyethyl-dimethylazanium;chloride](/img/structure/B13747259.png)
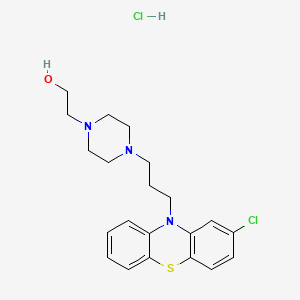

![7-Benzothiazolesulfonic acid, 2-[4-[(hexahydro-2,4,6-trioxo-5-pyrimidinyl)azo]phenyl]-6-methyl-, monolithium salt](/img/structure/B13747282.png)
![(4s,7Ar)-1-[(2S)-6-(methoxymethoxy)-6-methyl-3-oxohept-4-yn-2-yl]-7a-methyl-octahydro-1H-inden-4-yl benzoate](/img/structure/B13747290.png)
